N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide, with the chemical formula C₁₄H₁₄FN₃O, is a compound that combines a pyrimidine ring with a fluorobenzene moiety. Its molecular weight is approximately 241.3 g/mol . This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide. One common approach involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2-fluorobenzoyl chloride. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production:: While specific industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
Reactivity:: N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the fluorine atom.
Reduction Reactions: Reduction of the carbonyl group may yield secondary amines.
Oxidation Reactions: Oxidation of the amine group may lead to imine or amide derivatives.
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) in suitable solvents.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, chromic acid) under controlled conditions.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzylamine.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may serve as a probe to investigate biological pathways.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide is unique, similar compounds include N-(4,6-dimethylpyrimidin-2-yl)-N-phenylacetamide , which shares the pyrimidine core but differs in the substituent. Further exploration of related compounds can provide valuable insights.
Properties
Molecular Formula |
C13H12FN3O |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C13H12FN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-5-3-4-6-11(10)14/h3-7H,1-2H3,(H,15,16,17,18) |
InChI Key |
IZLPSLBHEBSUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
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